molecular formula C8H9NO2 B1676320 Metacetamol CAS No. 621-42-1

Metacetamol

Cat. No.: B1676320
CAS No.: 621-42-1
M. Wt: 151.16 g/mol
InChI Key: QLNWXBAGRTUKKI-UHFFFAOYSA-N
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Description

Metacetamol, also known as 3-hydroxyacetanilide, is a regioisomer of paracetamol. It possesses analgesic and antipyretic properties but has never been marketed as a drug. Unlike paracetamol, this compound is non-toxic and has been studied for its potential as a safer alternative for pain and fever relief .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Acetamidophenol is involved in biochemical reactions similar to those of its regioisomer, acetaminophen . It interacts with enzymes such as cyclooxygenase (COX), potentially inhibiting an unidentified form of COX . The nature of these interactions is likely to involve the acetamido and hydroxy groups in the compound .

Cellular Effects

Studies on acetaminophen, a closely related compound, suggest that it can influence cell function by reducing levels of prostaglandin metabolites . It’s plausible that 3-Acetamidophenol may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on acetaminophen suggest that its effects can change over time, with potential long-term effects on cellular function . It’s plausible that 3-Acetamidophenol may exhibit similar temporal dynamics.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-Acetamidophenol in animal models. Studies on acetaminophen suggest that its effects can vary with different dosages . High doses of acetaminophen can lead to liver damage , and it’s possible that 3-Acetamidophenol may have similar toxic effects at high doses.

Metabolic Pathways

3-Acetamidophenol is likely to be involved in similar metabolic pathways as acetaminophen . Acetaminophen is metabolized in the liver by three different pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metacetamol can be synthesized through the acetylation of meta-aminophenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Metacetamol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.

Scientific Research Applications

Metacetamol has been explored in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying regioisomeric effects.

    Biology: Investigated for its non-toxic properties and potential use in biological assays.

    Medicine: Studied for its analgesic and antipyretic properties as a safer alternative to paracetamol.

    Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (acetaminophen): A widely used analgesic and antipyretic with similar properties but higher toxicity.

    Phenacetin: An older analgesic with similar effects but withdrawn due to its carcinogenicity.

    Aspirin: Another common analgesic and antipyretic with anti-inflammatory properties.

Uniqueness

Metacetamol is unique due to its non-toxic nature compared to paracetamol and phenacetin. Its potential as a safer alternative for pain and fever relief makes it a compound of interest in pharmaceutical research.

Properties

IUPAC Name

N-(3-hydroxyphenyl)acetamide
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InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Source PubChem
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InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O
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Molecular Formula

C8H9NO2
Record name N-ACETYL-M-AMINOPHENOL
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DSSTOX Substance ID

DTXSID3022089
Record name 3-Acetamidophenol
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Molecular Weight

151.16 g/mol
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Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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CAS No.

621-42-1
Record name N-ACETYL-M-AMINOPHENOL
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Record name Metacetamol [INN:BAN]
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Record name Acetamide, N-(3-hydroxyphenyl)-
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Melting Point

406 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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Synthesis routes and methods I

Procedure details

To a stirred solution of 66.0 g (0.60 mole) of 3-aminophenol in 180 mL of water was added dropwise 77.9 g (0.76 mole) of acetic anhydride. After complete addition, the reaction mixture was heated on a steam bath for 10 minutes, then cooled to 0° C. A precipitate formed and was collected by filtration. The filter cake was washed with cold water and dried in a desiccator for two hours to yield 81.0 g of 3-hydroxyacetanilide (mp 144°-146° C.).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the manner of Example 2, Step A, the reaction of 66.0 g (0.60 mole) of 3-aminophenol and 77.8 g (0.76 mole) of acetic anhydride in 180 mL of water gave 81.0 g of 3-hydroxyacetanilide as a solid, mp 144°-146.C. The reaction was repeated to obtain an additional quantity of product.
[Compound]
Name
146.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
77.8 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetic anhydride (22.5 g; 220 mmol) was slowly added to a suspension of 24.0 g (220 mmol) of m-aminophenol in 60 g of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precititate was filtered, washed with cold water, and air-dried to give 30.5 g (92% yield) of pure 3-acetamidophenol.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Acetic anhhydride (21.2 ml, 220 mmol) was slowly added to a suspension of m-aminophenol (24.0 g, 220 mmol) in 60% of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precipitate was filtered, washed with cold water, and air-dried to give 30.5 g (92%) of pure 3-acetamidophenol, m.p. 147°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Metacetamol
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Metacetamol
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Metacetamol
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Metacetamol
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Metacetamol
Customer
Q & A

ANone: Unlike paracetamol, metacetamol at a concentration of 1.0% in the diet did not stimulate liver regeneration in partially hepatectomized male rats [, ]. Interestingly, paracetamol (0.35-1.5%) and its other derivatives like 2-acetamidophenol (1.0%) and acetophenetidin (1.0%) did exhibit a stimulatory effect [, ]. These findings indicate distinct biological activities of these structurally similar compounds.

ANone: this compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [].

ANone: Several spectroscopic techniques are valuable for identifying and characterizing this compound. These include:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule [, ]. * Raman spectroscopy: Offers complementary information to IR spectroscopy, particularly useful for studying crystal structure [, ].* UV-visible optical spectroscopy: Useful for studying electronic transitions and characterizing the compound in solution []. * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule [, ].* Mass spectrometry: Used to determine the molecular weight and analyze fragmentation patterns of the molecule, aiding in structural elucidation [, , ].

ANone: this compound, like many pharmaceutical compounds, can exist in different polymorphic forms, impacting its stability. Research has focused on understanding the stability of its polymorphic forms under various conditions, including temperature and pressure [, , ].

ANone: Yes, this compound has been shown to form co-crystals with other molecules, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) []. These co-crystals exhibit different properties compared to the parent this compound, offering potential advantages in drug formulation and delivery. Notably, a co-crystal of this compound with levofloxacin exhibited reduced hygroscopicity and improved photostability compared to pure levofloxacin [].

ANone: Current research primarily focuses on this compound's physicochemical properties and its potential as a pharmaceutical ingredient. There is limited information available regarding its catalytic properties and applications.

ANone: Yes, computational chemistry techniques, such as molecular docking, have been employed to study the interactions of this compound and its derivatives with biological targets, such as tubulin []. These studies provide insights into potential mechanisms of action and guide the design of novel compounds with improved activity.

ANone: Studies exploring the synthesis and evaluation of this compound derivatives, particularly those incorporating a hydrazone moiety, have shown promising anticancer and antimicrobial activities []. The presence of specific substituents on the hydrazone moiety significantly impacted the potency and selectivity of these derivatives. For instance, the introduction of a nitro group at the 4th position of the phenyl ring in a this compound hydrazone derivative enhanced both cytotoxic and antimicrobial activity [].

ANone: Research suggests that the formation of co-crystals can improve the stability and solubility of this compound []. Additionally, techniques like particle size reduction, solid dispersion, and the use of suitable excipients can be explored to optimize its formulation and enhance its bioavailability.

ANone: While considered less toxic than its isomer paracetamol, information about the long-term safety and toxicological profile of this compound is limited and requires further investigation.

ANone: this compound, like many phenolic compounds, undergoes metabolism, primarily glucuronidation, in the liver [, ]. Further research is needed to determine the specific enzymes involved in its metabolism and the potential for drug-drug interactions.

ANone: While preclinical studies have explored the potential therapeutic applications of this compound and its derivatives [], there is limited information available from clinical trials evaluating its efficacy in humans.

ANone: Currently, there is limited information available regarding resistance mechanisms to this compound or its derivatives. This area warrants further investigation, especially for applications where prolonged or repeated exposure is anticipated.

ANone: While the provided research papers offer valuable insights into various aspects of this compound, more comprehensive research is necessary to address these specific aspects fully.

ANone: While the exact date of its first synthesis remains unclear, this compound's recognition as a potential alternative to paracetamol due to its potentially lower toxicity marks a significant milestone [].

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